

Technical Guide: Chemical Structure and Properties of CAS 141214-18-8

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Compound of Interest

Compound Name:	2-Isopropoxy-1,3-diisopropylbenzene
Cat. No.:	B586957

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Introduction

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of the compound identified by the CAS Registry Number 141214-18-8. This substance is primarily known as an impurity of the widely used intravenous anesthetic agent, Propofol. Understanding the characteristics of such impurities is crucial for drug quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.

Chemical Identity and Nomenclature

The compound with CAS number 141214-18-8 is a substituted aromatic ether. It is recognized by several systematic and common names, reflecting its relationship to Propofol and its chemical structure.

Table 1: Chemical Identification

Identifier Type	Value
CAS Registry Number	141214-18-8
Primary Chemical Name	2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene
Systematic IUPAC Name	2-isopropoxy-1,3-diisopropylbenzene
Common Synonyms	Propofol EP Impurity G, 2,6-Diisopropylphenyl isopropyl ether, Propofol Isopropyl Ether, Propofol Related Compound C[1][2][3]
Molecular Formula	C ₁₅ H ₂₄ O[1][4][5]
Molecular Weight	220.35 g/mol [4]
SMILES	CC(C)Oc1c(C(C)C)cccc1C(C)C[3][6]
InChI	InChI=1S/C15H24O/c1-10(2)13-8-7-9-14(11(3)4)15(13)16-12(5)6/h7-12H,1-6H3

Chemical Structure and Stereochemistry

The chemical structure of CAS 141214-18-8 consists of a benzene ring substituted with two isopropyl groups at positions 1 and 3, and an isopropoxy group at position 2.

3.1. Structural Representation

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of **2-isopropoxy-1,3-diisopropylbenzene**.

3.2. Stereochemistry

Based on its chemical structure, CAS 141214-18-8 is an achiral molecule. It does not possess any stereocenters, and therefore, does not have any stereoisomers such as enantiomers or diastereomers. The absence of stereochemical indicators in its SMILES and InChI representations further confirms its achiral nature.

Physicochemical Data

Limited publicly available experimental data exists for this compound as it is primarily handled as a reference standard for an impurity. The following table summarizes the available information.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄ O	[1][4][5]
Molecular Weight	220.35 g/mol	[4]
Appearance	Not specified (likely a liquid or low-melting solid at room temperature)	-
Solubility	Not specified	-
Boiling Point	Not specified	-
Melting Point	Not specified	-

Relationship to Propofol

CAS 141214-18-8 is identified as an impurity in the synthesis of Propofol (2,6-diisopropylphenol). Its formation is likely a result of a side reaction during the manufacturing process of Propofol, where the phenolic hydroxyl group of a Propofol-related intermediate is etherified with an isopropyl group.



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Caption: Logical relationship between Propofol and its impurity, CAS 141214-18-8.

Experimental Protocols

Detailed, publicly accessible experimental protocols for the specific synthesis and characterization of CAS 141214-18-8 are scarce. As a known impurity of Propofol, its presence is monitored and controlled during the drug manufacturing process.

6.1. General Synthetic Approach

The formation of **2-isopropoxy-1,3-diisopropylbenzene** can be postulated to occur during the synthesis of Propofol. One of the common methods for producing Propofol is the Friedel-Crafts alkylation of phenol with propene. Under certain reaction conditions, over-alkylation or etherification of the phenolic hydroxyl group can occur, leading to the formation of this impurity.

A plausible, though not explicitly documented, synthetic route could involve the Williamson ether synthesis, reacting the sodium salt of 2,6-diisopropylphenol with 2-bromopropane. However, specific reaction conditions, purification methods, and characterization data from such a synthesis are not readily available in the scientific literature.

6.2. Analytical Characterization

As a pharmaceutical reference standard, this compound is typically characterized using a suite of analytical techniques to confirm its identity and purity. These methods would generally include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Specific spectral data and detailed analytical methods are proprietary to the manufacturers of the reference standards and are not publicly disseminated.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any interaction of CAS 141214-18-8 with biological signaling pathways or any specific biological activity. As a process-related impurity of a drug, it is generally considered an inactive substance whose presence is minimized to ensure the safety and efficacy of the final pharmaceutical product. Toxicological studies, if performed, would be part of the proprietary safety assessment of the drug product and are not typically published in detail.

Conclusion

CAS 141214-18-8, also known as Propofol EP Impurity G, is a well-defined, achiral chemical entity. Its significance lies in its role as a process-related impurity in the manufacturing of the anesthetic drug Propofol. While detailed experimental protocols and biological activity data are not publicly available, its chemical structure and basic properties are established. For researchers and professionals in drug development, the primary relevance of this compound is in the context of analytical chemistry, quality control, and regulatory compliance for Propofol.

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